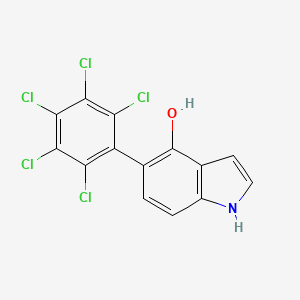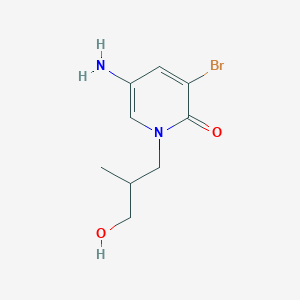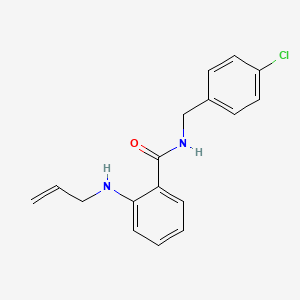![molecular formula C8H14N4O B13086314 1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13086314.png)
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a cyclopentyloxy group attached to a triazole ring, making it a unique and interesting molecule for various scientific applications.
準備方法
The synthesis of 1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Synthetic Routes: The preparation of this compound can be achieved through a multi-step synthetic route. One common method involves the reaction of cyclopentanol with a suitable halomethylating agent to form cyclopentyloxymethyl halide. This intermediate is then reacted with 1H-1,2,4-triazol-3-amine under basic conditions to yield the desired product.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used. The reaction temperature is typically maintained between 0°C to room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the cyclopentyloxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions often target the triazole ring, leading to the formation of dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The major products formed from these reactions are substituted triazoles with various functional groups.
科学的研究の応用
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: In organic synthesis, it serves as a building block for the preparation of more complex molecules
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions. Its triazole ring can mimic the structure of natural substrates, making it useful in the design of enzyme inhibitors.
Medicine: In medicinal chemistry, it is explored for its potential as an antifungal, antibacterial, and anticancer agent. The triazole ring is known for its bioactivity, and modifications to the cyclopentyloxy group can enhance its pharmacological properties.
Industry: The compound is used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications in the electronics and automotive industries.
作用機序
The mechanism of action of 1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound primarily targets enzymes and proteins involved in various biological processes. The triazole ring can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity.
Pathways Involved: The compound can interfere with metabolic pathways by inhibiting key enzymes. For example, in antifungal applications, it targets the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.
類似化合物との比較
1-[(Cyclopentyloxy)methyl]-1H-1,2,4-triazol-3-amine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other triazole derivatives, such as 1H-1,2,4-triazol-3-amine, 1-(2-hydroxyethyl)-1H-1,2,4-triazole, and 1-(4-chlorophenyl)-1H-1,2,4-triazole, share structural similarities but differ in their substituents.
Uniqueness: The presence of the cyclopentyloxy group in this compound imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets.
特性
分子式 |
C8H14N4O |
|---|---|
分子量 |
182.22 g/mol |
IUPAC名 |
1-(cyclopentyloxymethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H14N4O/c9-8-10-5-12(11-8)6-13-7-3-1-2-4-7/h5,7H,1-4,6H2,(H2,9,11) |
InChIキー |
OUKVYZMPPYHBTQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)OCN2C=NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-amino-N-[(2S)-2-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B13086267.png)


![2-amino-N-cyclopropyl-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methylbutanamide](/img/structure/B13086287.png)
![tert-Butyl N-{[trans-3-hydroxy-4-methylpiperidin-4-yl]methyl}carbamate](/img/structure/B13086291.png)
![3-[(4-Amino-1H-pyrazol-1-yl)methyl]-1lambda6-thietane-1,1-dione](/img/structure/B13086293.png)
![2-[(But-2-yn-1-yl)amino]-3-fluoropyridine-4-carboxylic acid](/img/structure/B13086298.png)




